molecular formula C10H5F4N B6158805 4-fluoro-8-(trifluoromethyl)quinoline CAS No. 1473422-60-4

4-fluoro-8-(trifluoromethyl)quinoline

Cat. No.: B6158805
CAS No.: 1473422-60-4
M. Wt: 215.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and physicochemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

The synthesis of 4-fluoro-8-(trifluoromethyl)quinoline can be achieved through several methods:

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Fluoro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-fluoro-8-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine atoms enhances the compound’s ability to inhibit enzymes and disrupt biological processes. For example, the compound can inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

4-Fluoro-8-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in the presence of both a fluorine atom and a trifluoromethyl group, which together contribute to its distinct physicochemical properties and biological activities.

Properties

CAS No.

1473422-60-4

Molecular Formula

C10H5F4N

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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